molecular formula C14H15N3S2 B323865 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone

3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B323865
M. Wt: 289.4 g/mol
InChI Key: RXWBIPWLSLXZNC-OQLLNIDSSA-N
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Description

3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone: is similar to other hydrazinecarbothioamide derivatives, which also contain aromatic and heterocyclic components.

    Thiophene derivatives: Compounds containing the thiophene ring, which is known for its stability and electronic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3S2

Molecular Weight

289.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H15N3S2/c1-10-4-3-5-12(8-10)16-14(18)17-15-9-13-11(2)6-7-19-13/h3-9H,1-2H3,(H2,16,17,18)/b15-9+

InChI Key

RXWBIPWLSLXZNC-OQLLNIDSSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CS2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C

Origin of Product

United States

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